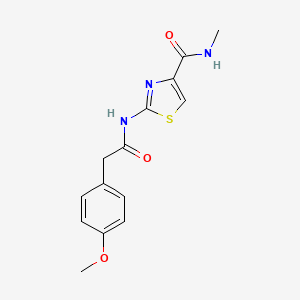

![molecular formula C23H23N5O2S B2738400 N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 387882-36-2](/img/structure/B2738400.png)

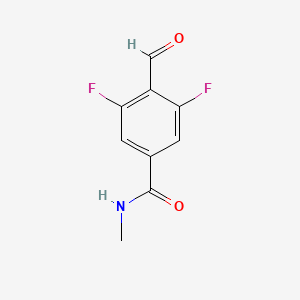

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular formula of the compound is C22H24N4O2S2 and it has a molecular weight of 440.58. The exact molecular structure is not provided in the available resources.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has been conducted on heterocyclic compounds, including pyrazole and 1,3,4-oxadiazole derivatives, to evaluate their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing potential in drug discovery and design (Faheem, 2018).

Antitumor Activities

Some derivatives, including pyridines and pyrazolo[1,5-a]pyrimidines, have exhibited potent antitumor cytotoxic activity in vitro using different human cancer cell lines. This suggests the compound's potential role in developing new cancer therapies (Ahmed et al., 2009).

CDK2 Inhibitors and Anti-Proliferative Activity

The compound has served as a basis for the synthesis of new pyrazolopyridine, furopyridine, and pyridine derivatives, aiming to inhibit the CDK2 enzyme. These studies also included cytotoxicity testing against various human cancer cell lines, offering insights into the design of novel anticancer drugs (Abdel-Rahman et al., 2021).

Anti-Soybean Lipoxygenase, Anti-Xanthine Oxidase, and Cytotoxic Activities

Synthesized pyranotriazolopyrimidines have been evaluated for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These compounds have shown moderate to weak inhibition but significant cytotoxic activities against certain cancer cell lines, highlighting their therapeutic potential (Ben Saïd et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis of new heterocycles incorporating the antipyrine moiety, including the compound of interest. These synthesized compounds have been tested and evaluated as antimicrobial agents, demonstrating the compound's role in developing new antimicrobial therapies (Bondock et al., 2008).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with N-cyclohexyl-2-bromoacetamide.", "Starting Materials": [ "5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "N-cyclohexyl-2-bromoacetamide" ], "Reaction": [ "Step 1: Dissolve 5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol (1.0 equiv) and N-cyclohexyl-2-bromoacetamide (1.2 equiv) in DMF.", "Step 2: Add K2CO3 (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide as a yellow solid." ] } | |

CAS RN |

387882-36-2 |

Product Name |

N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |

Molecular Formula |

C23H23N5O2S |

Molecular Weight |

433.53 |

IUPAC Name |

N-cyclohexyl-2-[(5-naphthalen-1-yl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H23N5O2S/c29-20(25-16-9-2-1-3-10-16)14-31-23-26-21-18(13-24-27-21)22(30)28(23)19-12-6-8-15-7-4-5-11-17(15)19/h4-8,11-13,16H,1-3,9-10,14H2,(H,24,27)(H,25,29) |

InChI Key |

OHDCBMQYCVDYBZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC5=CC=CC=C54 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)

![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)

![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)

![5-(2-Methoxyethylsulfanyl)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)